molecular formula C19H22FN3O2 B2637420 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921575-37-3

2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2637420
CAS No.: 921575-37-3
M. Wt: 343.402
InChI Key: UMDTYIVMGGBQDD-UHFFFAOYSA-N
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Description

Table 1: Evolution of Key Pyridazinone Derivatives in Therapeutics

Compound Era Primary Application Key Structural Features
Chloridazon 1960s Herbicide Unsubstituted pyridazinone core
Emorfazone 1980s Analgesic Methoxy-phenyl substitution
Zardaverine 1990s Bronchodilator Dual PDE3/PDE4 inhibition
Modern Derivatives 2000s– PDE4B-selective anti-inflammatory agents Indole/fluorophenyl moieties

Rationale for Targeting Phosphodiesterase 4 (PDE4) in Inflammatory Pathologies

Phosphodiesterase 4 (PDE4), a cAMP-specific hydrolase, plays a central role in regulating immune cell activation and cytokine production. By degrading cyclic adenosine monophosphate (cAMP), PDE4 modulates downstream effectors such as protein kinase A (PKA), which governs the transcription of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17). The isoform PDE4B is particularly implicated in macrophage and neutrophil activation, making it a strategic target for diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

The design of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide capitalizes on three structural principles to enhance PDE4B selectivity:

  • Pyridazinone Core : Serves as a bioisostere for catechol groups, enabling hydrogen bonding with PDE4’s catalytic domain.
  • 4-Fluorophenyl Substituent : Enhances lipophilicity and π-π stacking interactions within the hydrophobic pocket of PDE4B.
  • Cyclopentylacetamide Side Chain : Improves metabolic stability and reduces affinity for off-target phosphodiesterases.

Preclinical studies of analogous compounds demonstrate that PDE4B inhibition elevates intracellular cAMP levels by >50% in human primary macrophages, suppressing TNF-α and IL-6 production by 70–80% at 10 μM concentrations. Furthermore, isoform selectivity mitigates emetic side effects associated with pan-PDE4 inhibitors like rolipram, which non-specifically target PDE4D in the central nervous system.

Table 2: Comparative Binding Affinities of Pyridazinone Derivatives for PDE4 Isoforms

Compound PDE4B IC₅₀ (nM) PDE4D IC₅₀ (nM) Selectivity Ratio (B/D)
Rolipram 180 150 1.2
4-(5-Methoxyindol-3-yl)-6-methylpyridazinone 65 420 6.5
2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide 38* 290* 7.6

*Estimated values based on structural analogs.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(25)23(22-17)12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDTYIVMGGBQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the cyclopentyl group: The cyclopentyl group is attached via an acylation reaction, using cyclopentanecarboxylic acid or its derivatives.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated benzene derivatives and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties, particularly in the context of cancer therapy and neurological disorders.

Cancer Therapy

Recent studies have suggested that 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide could serve as a potential therapeutic agent in oncology. Its mechanism of action may involve the inhibition of specific cancer cell pathways, making it a candidate for combination therapies with existing chemotherapeutic agents.

Case Study : A patent (WO2022147092A1) describes combination therapies that include this compound alongside PD-1/PD-L1 inhibitors and CD73 inhibitors, showing promise in enhancing anti-tumor immunity and reducing tumor growth .

Neurological Disorders

The compound's structure suggests potential activity on central nervous system targets. Preliminary investigations into its effects on neurotransmitter systems may indicate applications in treating conditions such as depression or anxiety.

Research Insight : The presence of the pyridazinone ring may enhance neuroprotective properties, which has been observed in similar compounds within this chemical class. Further studies are required to elucidate its exact mechanisms and therapeutic potential.

Toxicology and Safety Profile

Understanding the safety profile of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is crucial for its development as a therapeutic agent. Current literature does not provide extensive data on its toxicity; however, ongoing research is necessary to assess its safety in clinical settings.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other pyridazinone-acetamide hybrids. Key analogs and their distinguishing features are summarized below:

Compound Key Substituents Molecular Weight (g/mol) Key Findings Reference
Target Compound : 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide 4-fluorophenyl, cyclopentyl-acetamide ~387.42 (calculated) Limited direct data; inferred stability and moderate lipophilicity from structural analogs
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 4-fluorophenyl-piperazinyl, antipyrine core ~579.62 Demonstrated moderate COX-2 inhibition (IC₅₀ = 1.8 µM); IR peaks at 1711 cm⁻¹ (C=O)
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-methoxyphenyl, methoxyethyl-acetamide 393.44 Higher solubility due to methoxy groups; no reported bioactivity
3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6g) 4-fluorophenyl-piperazinyl, extended propanamide linker ~607.67 Lower yield (42%) compared to 6c (63%); reduced COX-2 affinity (IC₅₀ = 3.2 µM)

Pharmacological and Physicochemical Properties

  • Synthetic Yield: Analogous pyridazinone-acetamide derivatives (e.g., 6c, 6g) show yields ranging from 42% to 63% , suggesting that steric hindrance from the cyclopentyl group in the target compound might require optimized coupling conditions.
  • Bioactivity : Piperazinyl-fluorophenyl analogs (e.g., 6c) exhibit COX-2 inhibition, whereas methoxy-substituted derivatives lack reported activity . The target compound’s fluorophenyl group may confer similar target affinity, but the cyclopentyl moiety could modulate selectivity.

Spectral Data Comparison

  • IR Spectroscopy: Pyridazinone C=O stretches in analogs appear at 1665–1711 cm⁻¹ , consistent with the target compound’s expected spectral profile.
  • 1H NMR : Aromatic protons in fluorophenyl-substituted analogs resonate at δ 7.2–7.8 ppm, while cyclopentyl protons typically appear at δ 1.5–2.5 ppm .

Biological Activity

2-Cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, with the CAS number 921575-37-3, is a synthetic organic compound belonging to the class of pyridazinones. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, synthesis, and potential therapeutic applications.

The molecular formula of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is C19H22FN3O2C_{19}H_{22}FN_{3}O_{2}, with a molecular weight of approximately 343.4 g/mol. The compound's structure includes a cyclopentyl group and a pyridazinone core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22FN3O2C_{19}H_{22}FN_{3}O_{2}
Molecular Weight343.4 g/mol
CAS Number921575-37-3
InChI KeyIZWWQGXTKPATCX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyridazinone core followed by the introduction of functional groups such as cyclopentyl and acetamide moieties. Common reagents used in the synthesis include halogenated compounds, acids, and bases under controlled conditions to optimize yield and purity.

Anticonvulsant Activity

Research indicates that compounds similar to 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit significant anticonvulsant properties. In vitro studies have demonstrated that these compounds can modulate neurotransmitter systems associated with seizures, potentially acting on GABAergic pathways or sodium channels.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone structure can enhance cytotoxicity against various cancer cell lines. Notably, compounds with similar structures have shown selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.

Antimicrobial Activity

In addition to its anticonvulsant and anticancer activities, there is emerging evidence that 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide may exhibit antimicrobial properties. Studies have reported its effectiveness against certain Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Anticonvulsant Mechanism : A study exploring the mechanism of action revealed that similar pyridazinone derivatives could inhibit voltage-gated sodium channels, leading to reduced neuronal excitability and seizure activity .
  • Anticancer Efficacy : In vitro testing on various cancer cell lines demonstrated that modifications in the substituents on the pyridazinone ring significantly impacted cytotoxic activity, with some derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Activity : A recent investigation into the antimicrobial properties found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for synthesizing 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

A typical approach involves multi-step organic synthesis, starting with the preparation of the pyridazinone core. For example, a pyridazinone intermediate can be generated via cyclocondensation of hydrazine derivatives with diketones. Subsequent functionalization includes alkylation or coupling reactions to introduce the cyclopentyl and 4-fluorophenyl groups. A key step is the formation of the acetamide linkage via nucleophilic acyl substitution, often using chloroacetyl chloride or similar reagents. Reaction conditions (e.g., reflux in ethanol with sodium acetate as a base) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent connectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • Infrared spectroscopy (IR) to identify functional groups like the carbonyl (C=O) and amide (N-H) bonds.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What solvent systems are suitable for solubility testing?

Polar aprotic solvents (e.g., DMSO, DMF) are often used due to the compound’s hydrophobic cyclopentyl and aromatic groups. For biological assays, co-solvents like PEG-400 or cyclodextrin-based formulations can enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Reproducibility checks : Repeating assays with independent synthetic batches.
  • Analytical purity validation : HPLC-UV/ELSD (>98% purity) and LC-MS to rule out degradants.
  • Structure-activity relationship (SAR) studies : Testing analogs to isolate pharmacophores responsible for activity .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like kinases or GPCRs. Density Functional Theory (DFT) calculations can optimize ligand geometries, while QSAR models correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can metabolic stability be evaluated in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
  • Plasma stability tests : Measure compound half-life in plasma to predict pharmacokinetics .

Q. What strategies optimize synthetic yield for large-scale production?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency.
  • Purification techniques : Preparative HPLC or recrystallization from ethanol/dioxane mixtures .

Q. How does the 4-fluorophenyl group influence bioactivity compared to other substituents?

The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins. SAR studies show that replacing 4-fluorophenyl with chloro or methyl groups reduces potency by ~30% in kinase inhibition assays .

Q. What in vivo models are appropriate for toxicity profiling?

  • Rodent models : Acute toxicity (LD50) in mice/rats via oral or intravenous administration.
  • Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage.
  • Cardiotoxicity screening : hERG channel inhibition assays to assess arrhythmia risk .

Methodological Challenges & Solutions

Challenge : Low yield in the final coupling step.
Solution : Use peptide coupling reagents (e.g., HATU/DIPEA) to activate the carboxylate intermediate, improving reaction efficiency .

Challenge : Oxidative degradation during storage.
Solution : Lyophilize under argon and store at -80°C in amber vials to prevent light/oxygen exposure .

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